molecular formula C12H17BrClNO B1525244 3-[(2-Bromophenoxy)methyl]piperidine hydrochloride CAS No. 1220019-26-0

3-[(2-Bromophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1525244
CAS No.: 1220019-26-0
M. Wt: 306.62 g/mol
InChI Key: VYMWUPOZCBBNNE-UHFFFAOYSA-N
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Description

3-[(2-Bromophenoxy)methyl]piperidine hydrochloride is a chemical compound of interest in pharmacological and medicinal chemistry research. This piperidine derivative features a bromophenoxy moiety, a structure commonly investigated for its potential interaction with the central nervous system. While specific biological data for this exact compound is limited in the public domain, structurally related 3-(phenoxymethyl)piperidine derivatives have been synthesized and screened as potential antidepressant agents, showing activity in reserpine interaction tests and demonstrating reuptake inhibition of biogenic amines in brain synaptosomal fractions . Other piperidine-based compounds are actively studied as ligands for sigma receptors, which are implicated in neuroprotective, anticonvulsant, and anticancer mechanisms of action . Researchers may value this brominated analog as a versatile building block for further chemical functionalization or as a candidate for screening in novel therapeutic programs targeting neurological disorders. The product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(2-bromophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMWUPOZCBBNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-26-0
Record name Piperidine, 3-[(2-bromophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

3-[(2-Bromophenoxy)methyl]piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on various aspects such as synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperidine ring substituted with a bromophenoxy group. The synthesis of this compound typically involves the reaction of piperidine derivatives with bromophenoxy compounds in the presence of suitable reagents to form the desired hydrochloride salt.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antidepressant and anticonvulsant agent.

Antidepressant Activity

Research indicates that derivatives related to 3-[(2-Bromophenoxy)methyl]piperidine exhibit antidepressant-like effects comparable to established medications such as viloxazine. These compounds were evaluated through various tests, including the reserpine interaction test in mice and reuptake inhibition assays targeting biogenic amines. The results demonstrated significant efficacy in modulating neurotransmitter systems associated with mood regulation .

Anticonvulsant Activity

In addition to its antidepressant properties, this compound has shown promising anticonvulsant activity. Studies involving pentyleneetrazole antagonism revealed that certain derivatives could effectively inhibit seizure activity, suggesting a mechanism that may involve modulation of GABAergic neurotransmission or other pathways related to seizure activity .

The precise mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that its effects on neurotransmitter uptake and receptor modulation play critical roles.

  • Serotonin Reuptake Inhibition : Similar compounds have been shown to inhibit serotonin reuptake, leading to increased serotonin levels in the synaptic cleft, which may contribute to their antidepressant effects.
  • GABA Modulation : The anticonvulsant properties may arise from enhanced GABAergic signaling, which is crucial for maintaining neuronal excitability and preventing seizures.

Research Findings and Case Studies

Several studies have explored the efficacy and safety profiles of this compound and related compounds:

StudyFindings
Study 1Demonstrated significant antidepressant-like effects in animal models using reserpine interaction tests.
Study 2Showed anticonvulsant activity through pentyleneetrazole antagonism assays, indicating potential for seizure management.
Study 3Investigated pharmacokinetics and bioavailability, suggesting favorable absorption characteristics for therapeutic use.

Scientific Research Applications

Medicinal Chemistry

3-[(2-Bromophenoxy)methyl]piperidine hydrochloride has been investigated for its potential therapeutic roles, particularly in developing drugs targeting neurological disorders. The compound's ability to interact with neurotransmitter receptors suggests it may have analgesic and anxiolytic properties, making it a candidate for treating anxiety and depression .

Biochemical Assays

The compound is utilized in biochemical assays to study protein interactions and functions. Its structural characteristics allow it to modulate receptor activity effectively, facilitating research into cellular signaling pathways and metabolic processes. This includes the investigation of its effects on cholinesterase receptors, where it has shown inhibition of acetylcholinesterase activity.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a reagent for preparing various derivatives and intermediates. The compound's reactivity allows for the exploration of reaction mechanisms and pathways, contributing to the development of new materials and chemical processes .

Case Study 1: Neuropharmacological Investigation

A study investigated the interaction of this compound with cholinergic systems in animal models. Results indicated that the compound could enhance cognitive functions by modulating acetylcholine levels, suggesting its potential use in treating neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Research highlighted the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects, indicating its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-[(2-Bromophenoxy)methyl]piperidine hydrochloride differ in substituent groups, linker type (methyl vs. ethyl), and halogenation patterns. Below is a comparative analysis of key compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Linker Notable Properties/Findings References
This compound (Target) C₁₂H₁₅BrClNO (inferred) ~306.6 2-Bromo on phenoxy Methyl Higher lipophilicity due to bromine; potential HBr release upon decomposition.
3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride C₁₂H₁₆ClN₂O₃ 272.73 4-Nitro on phenoxy Methyl Electron-withdrawing nitro group enhances reactivity; lower lipophilicity vs. brominated analogs.
3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride C₁₃H₁₇BrClNO (estimated) ~320.5 2-Bromo, 4-ethyl on phenoxy None Ethyl group increases steric bulk; direct oxygen linkage reduces flexibility.
3-{2-[4-Bromo-2-(tert-butyl)phenoxy]ethyl}piperidine hydrochloride C₁₈H₂₇BrClNO (estimated) ~408.8 4-Bromo, 2-tert-butyl on phenoxy Ethyl tert-butyl group adds significant steric hindrance; ethyl linker enhances conformational range.
3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride C₁₃H₁₆Br₂ClNO ~414.0 2,4-Dibromo on phenoxy Ethyl Dual bromine atoms increase molecular weight and halogen bonding potential.
3-(2-Methylphenoxy)piperidine hydrochloride C₁₂H₁₈ClNO 227.73 2-Methyl on phenoxy None Lower molecular weight; methyl group lacks halogen’s electronic effects.
3-(4-Methoxybenzyl)piperidine hydrochloride C₁₃H₂₀ClNO 241.76 4-Methoxy on benzyl Benzyl Methoxy group enhances solubility via polarity; distinct from phenoxy-linked analogs.

Key Observations:

Halogen Effects : Bromine increases molecular weight and lipophilicity compared to methyl or methoxy substituents. Dibrominated compounds (e.g., ) exhibit higher halogen-related reactivity .

Steric and Electronic Modifications :

  • Nitro groups () introduce strong electron-withdrawing effects, altering reactivity profiles .
  • tert-Butyl groups () create steric hindrance, which may limit metabolic degradation .

Safety Considerations : Brominated compounds may release hydrogen bromide gas under thermal stress, necessitating specialized handling .

Research and Pharmacological Context

While the evidence lacks direct pharmacological data for this compound, structural parallels to paroxetine-related compounds (–11) suggest that piperidine derivatives are pharmacologically relevant. For example:

  • Paroxetine analogs (e.g., 3-[(1,3-benzodioxol-5-yloxy)methyl]piperidine derivatives) highlight how substituent variations modulate serotonin reuptake inhibition .
  • The absence of a benzodioxole or fluorophenyl group in the target compound distinguishes it from established antidepressants, underscoring the need for targeted biological studies.

Preparation Methods

Synthesis of 2-Bromophenol

  • Starting Material: Phenol or substituted phenol.
  • Bromination: Phenol is selectively brominated at the ortho position to yield 2-bromophenol.
  • Conditions: Bromination is generally performed using bromine or N-bromosuccinimide (NBS) under controlled temperature to avoid polybromination.

Formation of 3-[(2-Bromophenoxy)methyl]piperidine

  • Nucleophilic Substitution: 2-Bromophenol is reacted with piperidine in the presence of a base (e.g., potassium carbonate or sodium hydride) to form the ether linkage via a Williamson ether synthesis mechanism.
  • Reaction Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate substitution.
  • Mechanism: The phenolic hydroxyl is deprotonated by the base, generating a phenolate ion that attacks the electrophilic carbon of a suitable halomethylpiperidine intermediate or a halomethylated phenol derivative.

Conversion to Hydrochloride Salt

  • Salt Formation: The free base 3-[(2-bromophenoxy)methyl]piperidine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether) to yield the hydrochloride salt.
  • Purification: The salt is typically isolated by filtration or crystallization, providing improved stability and handling properties.

Alternative Synthetic Routes and Optimization

Use of Halomethyl Intermediates

  • An alternative approach involves preparing 2-bromophenoxymethyl halides (e.g., bromomethyl or chloromethyl derivatives) which are then reacted with piperidine under basic conditions.
  • This method can improve regioselectivity and yield by controlling the electrophilic site more precisely.

Catalytic and Solvent Effects

  • Catalysts such as phase transfer catalysts (PTCs) may be employed to enhance reaction rates and selectivity.
  • Solvent choice critically affects the reaction efficiency; polar aprotic solvents favor the nucleophilic substitution step.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Bromination of phenol Bromine or NBS Acetic acid or chloroform 0–25 °C 75–90 Controlled to avoid polybromination
Williamson Ether Formation 2-Bromophenol + piperidine + base (K2CO3) DMF or THF 60–100 °C 60–85 Base deprotonates phenol; nucleophilic substitution
Hydrochloride salt formation HCl (g) or HCl in ethanol Ethanol or ether Room temperature >90 Crystallization yields pure salt

Research Findings and Practical Considerations

  • Reaction Optimization: Industrial synthesis often involves fine-tuning temperature, solvent, and reaction time to maximize yield and purity while minimizing side reactions such as overbromination or decomposition.
  • Purity Control: The hydrochloride salt formation step aids in purification, as the salt form is more crystalline and easier to isolate.
  • Scalability: The described methods are amenable to scale-up for industrial production, with solvent recovery and catalyst recycling improving sustainability.

Q & A

Q. What are the standard synthetic routes for 3-[(2-bromophenoxy)methyl]piperidine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between 2-bromophenol derivatives and piperidine precursors. Key steps include:

  • Alkylation : Reacting 2-bromophenol with chloromethylpiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the ether linkage .
  • Salt Formation : Neutralizing the free base with HCl to yield the hydrochloride salt .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
    Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry (1:1.2 ratio of phenol to piperidine) improves yields (e.g., 78% in DMF vs. 65% in THF) .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 304.03) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Storage : Dry, inert atmosphere at 2–8°C to prevent hydrolysis .
  • PPE : Nitrile gloves, safety goggles, and fume hood use to avoid dermal/ocular exposure .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor affinity vs. functional assays)?

  • Orthogonal Assays : Compare radioligand binding (e.g., α₂C-adrenergic receptor IC₅₀) with functional cAMP assays to distinguish binding affinity from efficacy .
  • Structural Analysis : Use molecular docking to identify steric clashes or electronic mismatches in receptor-ligand interactions .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., t₁/₂ in human liver microsomes) to rule out rapid degradation masking activity .

Q. What experimental designs are recommended for elucidating its mechanism of action in dopaminergic pathways?

  • In Vivo Models : Microdialysis in rodent striatum to measure extracellular dopamine levels post-administration .
  • Electrophysiology : Patch-clamp recordings in midbrain slices to evaluate firing rate modulation in dopaminergic neurons .
  • Knockout Models : Use α₂C-adrenergic receptor KO mice to isolate target-specific effects .

Q. How do structural modifications (e.g., substituents on the phenoxy ring) impact pharmacological profiles?

Modification Effect Source
Bromine → MethoxyIncreased lipophilicity (logP +0.5), enhanced BBB penetration
Piperidine → PyrrolidineReduced α₂C receptor affinity (IC₅₀ from 12 nM to 450 nM)
Phenoxy → BenzodioxoleImproved metabolic stability (t₁/₂ from 1.2 h to 4.5 h in microsomes)

Q. What analytical strategies validate its stability under physiological conditions?

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via LC-MS .
  • Thermal Stability : TGA/DSC to determine decomposition temperature (e.g., >200°C indicates shelf stability) .
  • Light Sensitivity : UV irradiation (254 nm, 48 hr) to assess photolytic degradation .

Q. How can researchers address discrepancies in receptor binding data across studies?

  • Standardize Assay Conditions : Use uniform buffer (e.g., Tris-HCl pH 7.4), temperature (25°C), and membrane preparation protocols .
  • Control for Allostery : Test compound in the presence of orthosteric antagonists (e.g., yohimbine for α₂ receptors) .
  • Validate with Isotopes : Compare tritiated vs. fluorescent ligands to rule out labeling artifacts .

Q. What methodologies are used to design derivatives with improved selectivity for CNS targets?

  • Co-crystallization : X-ray structures of compound-receptor complexes to guide rational design (e.g., optimizing π-π interactions) .
  • QSAR Modeling : Train models on datasets with >100 analogs to predict logD, pKa, and binding energy .
  • In Silico Screening : Virtual libraries (e.g., Enamine REAL) filtered by ADMET properties .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • Sample Prep : Protein precipitation (ACN:MeOH 3:1) followed by SPE (C18 cartridges) for plasma .
  • Calibration Curve : Linear range 1–1000 ng/mL (R² >0.99) using deuterated internal standards .
  • Cross-Validation : Compare LC-MS/MS (LOQ 0.1 ng/mL) with ELISA for concordance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Bromophenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
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3-[(2-Bromophenoxy)methyl]piperidine hydrochloride

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